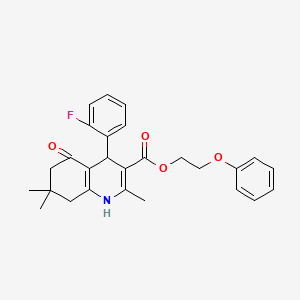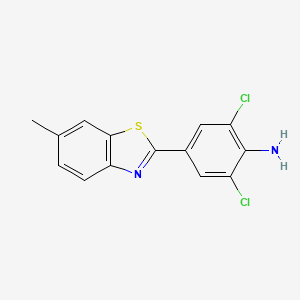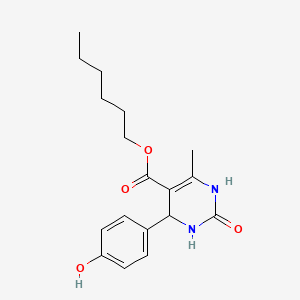![molecular formula C21H24N2O3 B11686012 (2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto presenta un grupo metoxifenilo, una porción nitropropilideno y un núcleo dihidroindol, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-metoxibenzaldehído con nitropropano en condiciones básicas para formar el intermedio nitropropilideno. Este intermedio luego se hace reaccionar con 1,3,3-trimetil-2,3-dihidro-1H-indol en presencia de un catalizador adecuado para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El compuesto puede experimentar reacciones de reducción para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de aminas, compuestos aromáticos sustituidos y derivados de indol reducidos .
Aplicaciones Científicas De Investigación
Química
En química, (2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con varios objetivos biológicos lo convierte en una herramienta valiosa para el descubrimiento y desarrollo de fármacos .
Medicina
En medicina, los derivados de este compuesto se investigan por su potencial terapéutico. Por ejemplo, algunos derivados pueden actuar como inhibidores enzimáticos o moduladores de receptores, proporcionando nuevas vías para el tratamiento de enfermedades .
Industria
En el sector industrial, (2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en ciencia de materiales y nanotecnología .
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica. El grupo nitro del compuesto también puede participar en reacciones redox, generando especies reactivas de oxígeno que pueden inducir daño celular o apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- (2Z)-2-(4-Metoxifenil)-3-(3-nitrofenil)acrilonitrilo
- (2Z)-2-[(4-Metoxifenil)metilideno]-3-oxo-N-(4-sulfamoilfenil)butanamida
- (2Z)-2-[(4-Metoxifenil)imino]-N-(tetrahidrofurano-2-ilmetil)-2H-croman-3-carboxamida
Unicidad
En comparación con compuestos similares, (2Z)-2-[2-(4-metoxifenil)-3-nitropropilideno]-1,3,3-trimetil-2,3-dihidro-1H-indol se destaca por su combinación única de grupos funcionales y características estructurales. Esta singularidad le permite participar en una gama más amplia de reacciones químicas y exhibir diversas actividades biológicas .
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)18-7-5-6-8-19(18)22(3)20(21)13-16(14-23(24)25)15-9-11-17(26-4)12-10-15/h5-13,16H,14H2,1-4H3/b20-13- |
Clave InChI |
SSDVOIWYDLVABZ-MOSHPQCFSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)

![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)



![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
